Cas no 633-70-5 (2,6-Dibromoanthraquinone)
2,6-Dibromoanthraquinone Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dibromoanthraquinone
- 2,6-Dibromoanthracene-9,10-dione
- 9,10-Anthracenedione, 2,6-dibromo-
- PubChem19985
- 2,6-dibromanthrachinon
- KSC493E9F
- JUFYHUWBLXKCJM-UHFFFAOYSA-N
- BCP05170
- RL04412
- TRA0004862
- BC001386
- 2,6-bis(bromanyl)anthrac
- AMY434
- J-507405
- SB66745
- AS-19011
- 2,6-Dibromo-9,10-anthraquinone
- DTXSID00449859
- A834349
- FT-0655506
- SCHEMBL762135
- C14H6Br2O2
- CS-W008111
- AC-24443
- AKOS015835858
- 633-70-5
- SY030650
- D3182
- MFCD08276344
- 2,6-dibromo-9,10-dihydroanthracene-9,10-dione
- DB-020150
-
- MDL: MFCD08276344
- Inchi: 1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H
- InChI Key: JUFYHUWBLXKCJM-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C3C=C(C=CC=3C(C=2C=1)=O)Br)=O
Computed Properties
- Exact Mass: 363.87300
- Monoisotopic Mass: 363.87345g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Yellow or light yellow crystalline powder.
- Density: 1.912
- Melting Point: 290°C(lit.)
- Boiling Point: 491.797°C at 760 mmHg
- Flash Point: 172.19°C
- Refractive Index: 1.701
- PSA: 34.14000
- LogP: 3.98700
- Solubility: Not determined
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
2,6-Dibromoanthraquinone Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at room temperature
2,6-Dibromoanthraquinone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,6-Dibromoanthraquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808515-25g |
2,6-Dibromoanthraquinone |
633-70-5 | 95% | 25g |
1,238.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZY612-1g |
2,6-Dibromoanthraquinone |
633-70-5 | 96% | 1g |
154.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZY612-200mg |
2,6-Dibromoanthraquinone |
633-70-5 | 96% | 200mg |
50.0CNY | 2021-08-06 | |
| TRC | D423503-10mg |
2,6-Dibromoanthraquinone |
633-70-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D423503-50mg |
2,6-Dibromoanthraquinone |
633-70-5 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D423503-100mg |
2,6-Dibromoanthraquinone |
633-70-5 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D123985-1g |
2,6-Dibromoanthraquinone |
633-70-5 | 96% | 1g |
¥35.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D123985-5g |
2,6-Dibromoanthraquinone |
633-70-5 | 96% | 5g |
¥150.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3182-1G |
2,6-Dibromoanthraquinone |
633-70-5 | >95.0%(HPLC) | 1g |
¥265.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3182-5G |
2,6-Dibromoanthraquinone |
633-70-5 | >95.0%(HPLC) | 5g |
¥490.00 | 2024-04-16 |
2,6-Dibromoanthraquinone Suppliers
2,6-Dibromoanthraquinone Related Literature
-
Chunchen Liu,Wanzhu Cai,Xing Guan,Chunhui Duan,Qifan Xue,Lei Ying,Fei Huang,Yong Cao Polym. Chem. 2013 4 3949
-
Nadine Seidel,Torsten Hahn,Simon Liebing,Wilhelm Seichter,Jens Kortus,Edwin Weber New J. Chem. 2013 37 601
-
Soumitra Sau,Suman Kalyan Samanta Chem. Commun. 2023 59 635
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem. 2017 41 2899
-
Khadimul Islam,Himani Narjinari,Akshara Bisarya,Akshai Kumar Org. Biomol. Chem. 2021 19 9692
Additional information on 2,6-Dibromoanthraquinone
Recent Advances in the Study of 2,6-Dibromoanthraquinone (CAS: 633-70-5) and Its Applications in Chemical Biology and Medicine
2,6-Dibromoanthraquinone (CAS: 633-70-5) is a halogenated anthraquinone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its bromine substitutions at the 2 and 6 positions of the anthraquinone core, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules and functional materials. Recent studies have explored its potential as a photosensitizer, a building block for organic electronics, and a precursor for anticancer agents, highlighting its multifaceted utility in scientific research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 2,6-dibromoanthraquinone derivatives. Researchers synthesized a series of analogs and evaluated their cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results demonstrated that certain derivatives exhibited potent antiproliferative activity, with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway, making them promising candidates for further development as chemotherapeutic agents.
In the field of materials science, 2,6-dibromoanthraquinone has been utilized as a key precursor for the synthesis of organic semiconductors. A 2024 study in Advanced Materials reported the use of this compound in the fabrication of high-performance organic field-effect transistors (OFETs). The researchers highlighted its excellent electron-withdrawing properties, which contribute to enhanced charge carrier mobility in the resulting devices. This advancement opens new avenues for the development of flexible electronics and wearable sensors.
Environmental applications of 2,6-dibromoanthraquinone have also been explored. Recent research published in Environmental Science & Technology demonstrated its effectiveness as a catalyst in advanced oxidation processes for water treatment. The study showed that this compound, when combined with peroxymonosulfate, could efficiently degrade persistent organic pollutants, such as bisphenol A and pharmaceuticals, through a radical-mediated mechanism. This finding positions 2,6-dibromoanthraquinone as a potential green alternative for wastewater remediation technologies.
From a synthetic chemistry perspective, novel methodologies for the functionalization of 2,6-dibromoanthraquinone have been developed. A 2023 publication in Organic Letters described a palladium-catalyzed cross-coupling reaction that enables the selective introduction of various aryl groups at the bromine positions. This breakthrough significantly expands the structural diversity accessible from this scaffold, facilitating the discovery of new bioactive compounds with tailored properties.
In conclusion, recent research on 2,6-dibromoanthraquinone (CAS: 633-70-5) has revealed its growing importance across multiple scientific disciplines. Its applications span from medicinal chemistry to materials science and environmental technology, demonstrating the compound's remarkable versatility. Future studies are expected to further explore its potential, particularly in the development of targeted therapies and sustainable technologies. The continued investigation of this anthraquinone derivative promises to yield valuable insights and innovative solutions to contemporary scientific challenges.
633-70-5 (2,6-Dibromoanthraquinone) Related Products
- 65095-33-2(1-(4-bromo-2-methylphenyl)ethan-1-one)
- 23864-86-0(Benzaldehyde, 2-(4-bromobenzoyl)-)
- 90326-54-8(1-(5-bromo-2-methylphenyl)ethan-1-one)
- 854020-89-6(3-Bromo-2'-methylbenzophenone)
- 605-42-5(2,7-dibromoanthracene-9,10-dione)
- 633-68-1(2,3-Dibromoanthracene-9,10-dione)
- 572-83-8(2-Bromoanthraquinone)
- 1146-83-4(Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)-)
- 76656-50-3(9(10H)-Anthracenone, 2-bromo-)
- 27428-59-7(4-Bromo-2'-methylbenzophenone)